Diiodopyrimidine-2,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

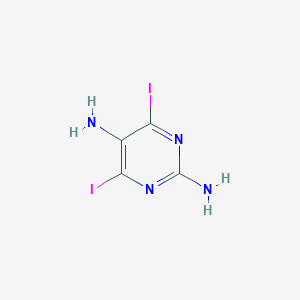

Diiodopyrimidine-2,5-diamine is a chemical compound with the molecular formula C4H4I2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Análisis De Reacciones Químicas

Diiodopyrimidine-2,5-diamine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less documented.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling methods.

Common reagents used in these reactions include sodium azide, amines, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Diiodopyrimidine-2,5-diamine has been investigated for its role as a scaffold in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:

- A study focused on a diiodopyrimidine derivative showed promising results in inhibiting the proliferation of breast cancer cells. The compound induced apoptosis and inhibited cell migration, suggesting its potential as an anticancer agent.

Inhibition of Protein Kinases

This compound and its derivatives have also been explored as inhibitors of specific protein kinases involved in cancer progression and inflammatory diseases.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Mechanism of Antimicrobial Action

The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Study:

- A study evaluating the antimicrobial efficacy of diiodopyrimidine derivatives revealed significant activity against Gram-positive and Gram-negative bacteria, with some compounds showing synergistic effects when combined with existing antibiotics.

Synthesis and Optimization

The synthesis of this compound has been optimized to improve yield and purity, facilitating its use in various applications.

Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently:

Synthesis Overview:

- Starting materials: Pyrimidine derivatives

- Reagents: Iodine sources (e.g., iodine monochloride)

- Conditions: Solvent systems (e.g., DMF) at elevated temperatures

Data Table: Synthetic Routes Comparison

Mecanismo De Acción

The mechanism of action of Diiodopyrimidine-2,5-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with thymidylate synthase and other key enzymes involved in nucleotide synthesis .

Comparación Con Compuestos Similares

Diiodopyrimidine-2,5-diamine can be compared with other pyrimidine derivatives such as:

4,6-Diiodopyrimidine: Similar in structure but lacks the amino groups at positions 2 and 5.

2,5-Diaminopyrimidine: Lacks the iodine atoms at positions 4 and 6.

2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains different substituents, leading to varied biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Diiodopyrimidine-2,5-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring with two iodine substituents and two amino groups at positions 2 and 5. This unique structure contributes to its reactivity and biological activity.

Antitumor Activity

Research has indicated that diiodopyrimidine derivatives can act as effective antitumor agents. For instance, studies involving pyrimidine derivatives have demonstrated their ability to inhibit tumor growth by modulating immune responses and affecting tumor microenvironments. A specific study highlighted the use of pyrimidine derivatives in cancer treatment through the inhibition of COX-2 and EP receptor antagonism, which are critical in tumor progression .

Cholinesterase Inhibition

Recent investigations have shown that this compound exhibits inhibitory effects on cholinesterases (ChEs), which are enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's. A study reported on a series of pyrimidine diamines that demonstrated dual binding site inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential as multitarget drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound can modulate various receptors involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Enzyme Inhibition : As noted, it inhibits cholinesterases, which could lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.

- Immune Response Activation : By influencing immune pathways, diiodopyrimidine derivatives may enhance the body's ability to combat tumors.

Study on Antitumor Efficacy

A notable case study involved the administration of diiodopyrimidine derivatives in murine models to assess their antitumor efficacy. The results showed a significant reduction in tumor size compared to controls, suggesting a strong therapeutic potential .

Cholinesterase Inhibition Study

In another study focused on cholinesterase inhibition, this compound was tested alongside other compounds for their ability to inhibit AChE and BChE. The findings indicated that the compound exhibited competitive inhibition with IC50 values comparable to known inhibitors .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

IUPAC Name |

4,6-diiodopyrimidine-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJNGZXJNZXGCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1I)N)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.